molecular formula C14H22O3P- B14727291 Octyl phenylphosphonate CAS No. 13244-67-2

Octyl phenylphosphonate

Cat. No.: B14727291
CAS No.: 13244-67-2
M. Wt: 269.30 g/mol
InChI Key: XDRCLAYCMVGNCL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl phenylphosphonate can be synthesized through the esterification of phenylphosphonic acid with octanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Octyl phenylphosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of octyl phenylphosphonate involves its interaction with specific molecular targets and pathways. In the context of its use as a plasticizer, the compound interacts with the polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In ion-selective electrodes, it enhances the selectivity and sensitivity by interacting with the ionophore and the target ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl phenylphosphonate is unique due to its specific chemical structure, which imparts distinct properties such as high thermal stability and compatibility with various polymers. Its ability to act as a plasticizer and enhance the performance of ion-selective electrodes sets it apart from other similar compounds .

Properties

CAS No.

13244-67-2

Molecular Formula

C14H22O3P-

Molecular Weight

269.30 g/mol

IUPAC Name

octoxy(phenyl)phosphinate

InChI

InChI=1S/C14H23O3P/c1-2-3-4-5-6-10-13-17-18(15,16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,15,16)/p-1

InChI Key

XDRCLAYCMVGNCL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOP(=O)(C1=CC=CC=C1)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.